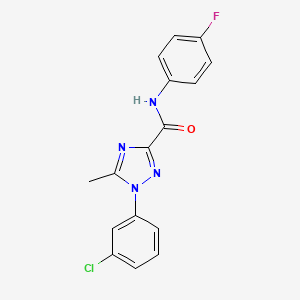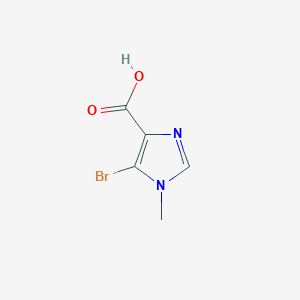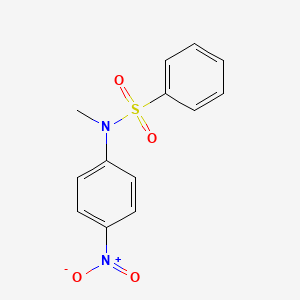![molecular formula C12H9N4O4+ B15282273 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is a complex organic compound with a molecular formula of C12H9N4O4+ This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylbenzimidazole: A simpler compound with similar structural features but different chemical properties.
2,8-Dinitropyrido[2,1-b]benzimidazole: Lacks the methyl group, leading to different reactivity and applications.
5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.
Uniqueness
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9N4O4+ |
|---|---|
Molekulargewicht |
273.22 g/mol |
IUPAC-Name |
5-methyl-2,8-dinitropyrido[1,2-a]benzimidazol-5-ium |
InChI |
InChI=1S/C12H9N4O4/c1-13-10-4-2-8(15(17)18)6-11(10)14-7-9(16(19)20)3-5-12(13)14/h2-7H,1H3/q+1 |
InChI-Schlüssel |
NEBZNDACRISGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC(=CN2C3=C1C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282205.png)




![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)


![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
